N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide is a synthetic compound that belongs to the class of aromatic amides. It is characterized by a complex structure that includes a benzoyl group and dibenzylamino moiety. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique chemical properties.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and other specialized chemical manufacturers. It is often utilized in research settings for its interesting chemical reactivity and potential therapeutic applications.
N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide is classified as an organic compound, specifically an aromatic amide. Its molecular formula is C23H24N2O, and it features both amine and carbonyl functional groups, which contribute to its reactivity and interactions with biological systems.
The synthesis of N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide can be described as follows:
N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electronic effects of the benzoyl and dibenzyl groups, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide largely depends on its interactions with biological targets. It may function through:
Research indicates that compounds with similar structures often exhibit biological activity through mechanisms involving enzyme inhibition or receptor modulation, making this compound a candidate for further pharmacological studies.
Relevant analyses include spectroscopic methods (e.g., infrared spectroscopy) to characterize functional groups and thermal analysis (e.g., differential scanning calorimetry) to assess stability.
N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide has several scientific uses:
N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide (CAS: 615576-89-1) represents a structurally sophisticated acetamide derivative engineered for multitarget therapeutic applications. Its molecular architecture integrates a benzoylphenyl pharmacophore with a dibenzylaminoacetamide moiety, creating a hybrid scaffold capable of simultaneous interactions with diverse biological targets. This compound exemplifies modern rational drug design paradigms aimed at addressing complex polygenic diseases through polypharmacology, particularly metabolic disorders and chronic inflammation. The strategic inclusion of hydrogen-bond acceptors (carbonyl groups) and hydrophobic domains (aromatic rings) enables precise engagement with enzymatic binding pockets, positioning it as a versatile lead structure for optimization [2] [6].
The compound’s design leverages three core principles:
Modular Pharmacophore Integration: The benzoylphenyl unit serves as a planar aromatic anchor for π-stacking interactions in hydrophobic enzyme pockets, while the dibenzylamino fragment introduces torsional flexibility and basic nitrogen for salt-bridge formation. This dual-domain structure enables concurrent modulation of structurally diverse targets [6] [8].
Stereoelectronic Optimization: Electron-withdrawing benzoyl groups enhance carbonyl electrophilicity, facilitating H-bonding with serine/threonine residues in catalytic sites. Conversely, the dibenzylamino group’s electron-donating properties stabilize cation intermediates in metabolic pathways [2].
Biosynthetic Accessibility: Synthetic routes employ Pd-catalyzed couplings (e.g., using tetrakis(triphenylphosphine)palladium(0)) and nucleophilic displacements, enabling efficient derivatization at three sites: benzoyl substituents, acetamide nitrogen, and dibenzylamino groups [2] [10].
Table 1: Molecular Properties of N-(2-Benzoylphenyl)-2-(dibenzylamino)acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₂₆N₂O₂ |
| Molecular Weight | 434.53 g/mol |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 52.9 Ų |
| LogP (Calculated) | 6.21 |
Source: ChemSrc database [2]
Structural diversification occurs at four key regions, generating distinct pharmacological classes:
1.2.1. Amino Acid Conjugates
1.2.2. Halogenated Acetamides
1.2.3. Anti-inflammatory Analogues
Table 2: Structural-Activity Relationships of Key Derivatives
| Derivative Class | Representative Modification | Biological Target | Potency Enhancement |
|---|---|---|---|
| L-Tyrosine Ethers | 4-Methoxy phenoxyalkyl | PPARγ | 10× vs. rosiglitazone |
| Dibenzylaminoacetamides | N-Dealkylation | Not characterized | N/A |
| Bromoacetamide Precursors | Bromine → Thiazole | DHFR* | IC₅₀: 2.4–3.8 μM |
| Alanine-based Anti-inflammatories | Carboxylate bioisosteres | Cyclooxygenase | 10% indomethacin potency |
DHFR: Dihydrofolate reductase inhibition observed in related benzothiazole-acetamides [7]
1.3.1. Antidiabetic Applications
Molecular docking studies (Glide score: −6.65 kcal/mol) confirm stable binding of tyrosine-ether derivatives to PPARγ’s LBD (ligand-binding domain). Critical interactions include:
Table 3: Docking Parameters for PPARγ Agonism
| Compound | Glide Score (kcal/mol) | H-Bonds | Key Residues (Bond Length Å) |
|---|---|---|---|
| Derivative 6 | -6.65 | 3 | Leu330 (1.344), Arg288 (1.338) |
| Pioglitazone | -7.029 | 2 | Ser289 (1.85), His323 (2.12) |
Source: PharmTutor molecular modeling [6]
1.3.2. Anti-inflammatory Mechanisms
N-(2-Benzoylphenyl)alanine derivatives suppress carrageenan-induced pleural effusion by 80% at 50 mg/kg, operating via dual inhibition:
Table 4: In Vivo Anti-inflammatory Activity
| Compound Class | Edema Reduction (%) | Potency vs. Indomethacin |
|---|---|---|
| Lead Alanine Derivative | 80% at 50 mg/kg | 1/10 potency |
| Adjuvant Arthritis Model | Mild activity | <1/10 potency |
Source: Journal of Medicinal Chemistry (1984) [5]
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 21416-14-8